3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with a 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl moiety. Such structural features are critical for biological activity, particularly in antimicrobial and enzyme inhibition applications .
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-25-15-8-4-13(5-9-15)18-20-17(22-26-18)16-11-24(23-21-16)10-12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMBCQAXTFTAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121279 | |
| Record name | 1,2,4-Oxadiazole, 3-[1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251630-71-3 | |
| Record name | 1,2,4-Oxadiazole, 3-[1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]-5-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251630-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-[1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Synthesis
This compound features a triazole ring , a fluorobenzyl group , and an oxadiazole moiety , which contribute to its unique chemical properties. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Introduction of the Fluorobenzyl Group : Through nucleophilic substitution reactions.
- Formation of the Oxadiazole Ring : Involves cyclization with hydrazides and carboxylic acids under dehydrating conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . A study reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting a robust potential for therapeutic applications.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 20 |
The presence of the fluorine atom enhances lipophilicity, which may improve membrane penetration and interaction with bacterial targets .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising results against fungal pathogens. It was tested against Candida albicans, with results indicating significant antifungal activity. The mechanism appears to involve disruption of fungal cell membranes .
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies:
- Cell Proliferation Inhibition : In vitro studies demonstrated that treatment with varying concentrations led to a notable reduction in cell viability in cancer cell lines such as CCRF–CEM. The compound induced apoptosis as evidenced by increased subG0 phase populations in flow cytometry analyses .
- Mechanism of Action : The triazole moiety interacts with metal ions in enzymes critical for cancer cell survival, while the oxadiazole component affects mitochondrial function, leading to cell death through apoptotic pathways .
Case Studies
Several case studies have illustrated the biological efficacy of this compound:
- Study on Bacterial Resistance : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option amidst rising antibiotic resistance .
- Fungal Infections : Another investigation focused on its antifungal properties against various strains of Candida, revealing that it could serve as a lead compound for developing new antifungal agents .
- Cancer Research : Research involving human cancer cell lines showed that the compound significantly inhibited proliferation and induced apoptosis at low concentrations, marking it as a candidate for further drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
- Halogen vs. Methoxy Substitutions : Compounds 4 and 5 () are isostructural chloro- and bromo-derivatives of a thiazole-triazole-oxadiazole hybrid. Their crystal structures (triclinic, P 1) reveal that halogen atoms influence intermolecular contacts (e.g., C–X···π interactions), whereas the target compound’s 4-methoxy group may promote C–H···O hydrogen bonding, altering crystal packing .
- Triazole Substitution: The compound in , (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, shares the 4-methoxyphenyl group but substitutes the triazole with a piperidine moiety.
Enzyme Inhibition Profiles
- Acetylcholinesterase (AChE) Inhibition: A 2024 study () highlighted 10b, a 1,2,4-oxadiazole-triazole-acridinone hybrid with a 4-methoxyphenyl group, showing AChE inhibition (IC50 = 11.55 µM). The target compound’s 4-fluorobenzyl group may enhance binding to hydrophobic pockets in AChE, though this requires validation .
Physicochemical Data
Preparation Methods
Retrosynthetic Analysis
The target compound comprises two heterocyclic systems: a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group and a 1,2,3-triazole ring bearing a 4-fluorobenzyl moiety. Retrosynthetically, the molecule can be dissected into:
- 1,2,4-Oxadiazole precursor : Synthesized via cyclization of amidoximes or nitrile oxides.
- 1,2,3-Triazole precursor : Constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Synthesis of the 1,2,4-Oxadiazole Core
Amidoxime Cyclization Method
The Tiemann-Krüger protocol remains a cornerstone for 1,2,4-oxadiazole synthesis. For the 5-(4-methoxyphenyl) substituent:
Procedure:
- Amidoxime Formation : React 4-methoxybenzamide with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methoxybenzamidoxime.
- Cyclization : Treat the amidoxime with 4-fluorobenzyl chloride in the presence of tetrabutylammonium fluoride (TBAF) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, forming the oxadiazole ring.
Reaction Conditions :
Mechanistic Insight:
TBAF enhances the nucleophilicity of the amidoxime’s oxygen, facilitating attack on the electrophilic carbonyl carbon of the acyl chloride. Subsequent cyclodehydration forms the oxadiazole.
Nitrile Oxide Cycloaddition
An alternative route employs 1,3-dipolar cycloaddition between nitrile oxides and nitriles:
Procedure:
- Nitrile Oxide Generation : Treat 4-methoxybenzonitrile oxide (generated in situ from 4-methoxybenzaldehyde oxime and chloramine-T) with 4-fluorobenzonitrile.
- Cycloaddition : The reaction forms the 1,2,4-oxadiazole ring regioselectively under mild conditions.
Optimized Parameters :
Functionalization with the 1,2,3-Triazole Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is introduced via click chemistry, ensuring high regioselectivity and efficiency.
Stepwise Protocol:
- Azide Synthesis : React 4-fluorobenzyl bromide with sodium azide in DMF to form 4-fluorobenzyl azide.
- Alkyne Preparation : Attach a propargyl group to the oxadiazole precursor via alkylation using propargyl bromide and K2CO3.
- CuAAC Reaction : Combine the azide and alkyne in the presence of Cu(I) (e.g., CuSO4·5H2O and sodium ascorbate) to form the triazole linkage.
Key Parameters :
Integrated Synthetic Routes
Sequential Oxadiazole-Triazole Assembly
This approach prioritizes oxadiazole formation before triazole functionalization:
Convergent Approach
Parallel synthesis of oxadiazole and triazole precursors followed by coupling:
- Oxadiazole Intermediate : Prepare 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carbonyl chloride via phosgenation.
- Triazole Intermediate : Synthesize 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-amine via reduction of the corresponding azide.
- Amide Coupling : Use EDC/HOBt to conjugate the two intermediates.
Advantages :
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | Amidoxime + Acyl Chloride | 55–65 | >95 | Moderate |
| Nitrile Oxide Route | 1,3-Dipolar Cycloaddition | 70–75 | >98 | High |
| Sequential Assembly | Oxadiazole → Alkyne → CuAAC | 48–52 | 90–95 | Low |
| Convergent Approach | Parallel Synthesis + Coupling | 60–65 | >97 | High |
Notes :
Optimization and Challenges
Yield Enhancement Strategies
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole?
The synthesis typically involves click chemistry for triazole formation and cyclization reactions for the oxadiazole core. Key steps include:
- 1,3-Dipolar cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole moiety using 4-fluorobenzyl azide and a terminal alkyne intermediate .
- Oxadiazole formation : Cyclization of thiosemicarbazide intermediates under microwave irradiation (120°C, 30 min) or conventional heating with phosphorus oxychloride (POCl₃) as a catalyst .
- Substituent introduction : Methoxyphenyl groups are introduced via Suzuki coupling or nucleophilic substitution .
Yield optimization: Microwave-assisted synthesis improves reaction efficiency (e.g., 76–83% yields for analogous compounds) .
Q. How can structural characterization be rigorously performed for this compound?
- NMR spectroscopy : Confirm regiochemistry of the triazole (1,4-disubstituted) via and NMR. The 4-fluorobenzyl proton signals appear as doublets (~7.2–7.4 ppm), while the methoxyphenyl group shows a singlet at ~3.8 ppm for the OCH₃ group .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- X-ray crystallography : Use SHELXL or SHELXTL for crystal structure refinement, particularly to resolve ambiguities in triazole-oxadiazole connectivity .
Q. What are the primary challenges in purifying this compound?
- Byproduct removal : Residual copper catalysts from CuAAC require chelation with EDTA or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Solubility issues : Low solubility in polar solvents necessitates recrystallization from DMSO/water or dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting α-glucosidase or other enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-triazole scaffold and enzyme active sites. For α-glucosidase, focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the fluorobenzyl moiety .
- QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants for fluorophenyl/methoxyphenyl groups) with inhibitory activity .
- MD simulations : Validate binding stability over 100 ns trajectories using GROMACS .
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Re-evaluate antimicrobial activity using CLSI guidelines for MIC determination, ensuring consistent inoculum size (~10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Synergistic effects : Screen combinations with known inhibitors (e.g., fluconazole for fungi) to identify potentiation .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzyl or methoxyphenyl moieties to improve aqueous solubility without compromising target binding .
- Prodrug design : Mask the oxadiazole ring as an ester prodrug to enhance oral bioavailability .
- Caco-2 permeability assays : Assess intestinal absorption using monolayer permeability models (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
Q. How can crystallographic data resolve ambiguities in regiochemistry or tautomerism?
- SHELXL refinement : Use high-resolution (<1.0 Å) X-ray data to assign atomic positions accurately. For tautomerism in the oxadiazole ring, electron density maps distinguish between 1,2,4-oxadiazole and alternative tautomers .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O) that stabilize specific tautomeric forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
